molecular formula C10H9BrN2 B11871119 3-Bromo-6-methylquinolin-2-amine CAS No. 1447961-75-2

3-Bromo-6-methylquinolin-2-amine

Cat. No.: B11871119
CAS No.: 1447961-75-2
M. Wt: 237.10 g/mol
InChI Key: LUSHHNDWXPQZAC-UHFFFAOYSA-N
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Description

3-Bromo-6-methylquinolin-2-amine is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methylquinolin-2-amine typically involves the bromination of 6-methylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-6-methylquinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methylquinolin-2-amine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to other halogenated derivatives .

Properties

CAS No.

1447961-75-2

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-6-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

LUSHHNDWXPQZAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N)Br

Origin of Product

United States

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